molecular formula C13H24N2O3 B13027745 tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate

tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate

Cat. No.: B13027745
M. Wt: 256.34 g/mol
InChI Key: VCWVDZGRRQEMNV-CHWSQXEVSA-N
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Description

tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[320]heptan-1-yl)carbamate is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be derivatized through various transformations . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include tert-butyl acetate as a solvent, which offers improvements in terms of safety and sustainability . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-13-6-5-12(13,9-17-4)7-14-8-13/h14H,5-9H2,1-4H3,(H,15,16)/t12-,13-/m1/s1

InChI Key

VCWVDZGRRQEMNV-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CC[C@@]1(CNC2)COC

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC1(CNC2)COC

Origin of Product

United States

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